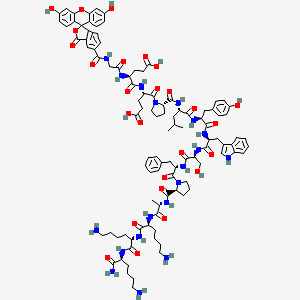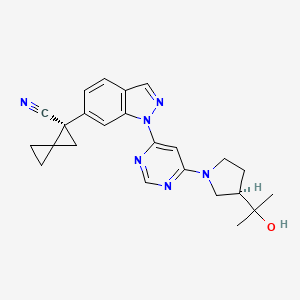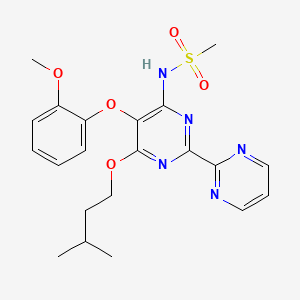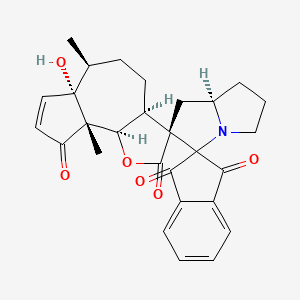
Anticancer agent 160
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 160 is a novel compound that has shown significant promise in the treatment of various cancers. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique chemical structure allows it to interact with specific proteins and enzymes within cancer cells, thereby inhibiting their growth and inducing apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 160 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques. This method offers several advantages, including improved reaction control, higher yields, and enhanced safety. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, which are critical for the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 160 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its anticancer properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.
Substitution: Nucleophilic substitution reactions are carried out using reagents such as alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that may enhance its efficacy against different cancer types .
Scientific Research Applications
Anticancer agent 160 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the mechanisms of anticancer drugs and for developing new synthetic methodologies.
Biology: Researchers use it to investigate the cellular and molecular mechanisms of cancer cell death, including apoptosis and autophagy.
Medicine: Clinical trials are ongoing to evaluate its efficacy and safety in treating various cancers, including breast, lung, and colon cancers.
Industry: The compound is being explored for its potential use in the development of new anticancer therapies and drug delivery systems
Mechanism of Action
Anticancer agent 160 exerts its effects by targeting specific molecular pathways involved in cancer cell survival and proliferation. It binds to and inhibits the activity of key enzymes and proteins, such as tyrosine kinases and topoisomerases, which are essential for cancer cell growth. This inhibition leads to the disruption of critical cellular processes, ultimately resulting in apoptosis. The compound also interferes with the DNA replication machinery, further preventing cancer cell proliferation .
Comparison with Similar Compounds
Benzimidazole-based compounds: These compounds share a similar mechanism of action by targeting DNA and inhibiting cell proliferation.
Coumarin derivatives: Known for their anticancer properties, these compounds also inhibit key enzymes involved in cancer cell growth.
Small-molecule tyrosine kinase inhibitors: These compounds specifically target tyrosine kinases, similar to anticancer agent 160, and are used in targeted cancer therapies.
Uniqueness: this compound stands out due to its unique chemical structure, which allows for more specific targeting of cancer cells with minimal effects on normal cells. This specificity reduces the side effects commonly associated with traditional chemotherapy drugs and enhances the compound’s overall efficacy .
Properties
Molecular Formula |
C28H29NO6 |
|---|---|
Molecular Weight |
475.5 g/mol |
InChI |
InChI=1S/C28H29NO6/c1-15-9-10-19-23(25(2)20(30)11-12-27(15,25)34)35-24(33)26(19)14-16-6-5-13-29(16)28(26)21(31)17-7-3-4-8-18(17)22(28)32/h3-4,7-8,11-12,15-16,19,23,34H,5-6,9-10,13-14H2,1-2H3/t15-,16+,19+,23+,25-,26-,27+/m0/s1 |
InChI Key |
PTUHUUCAERNUDZ-CWMGOPMASA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@]1(C=CC3=O)O)C)OC(=O)[C@]24C[C@H]5CCCN5C46C(=O)C7=CC=CC=C7C6=O |
Canonical SMILES |
CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C24CC5CCCN5C46C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


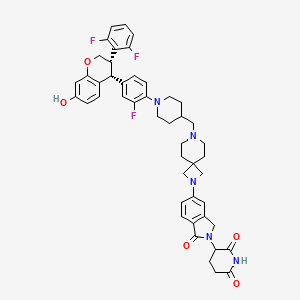
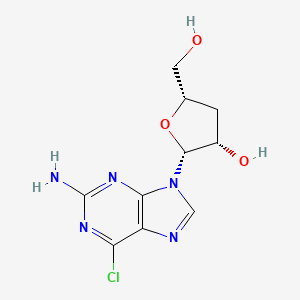
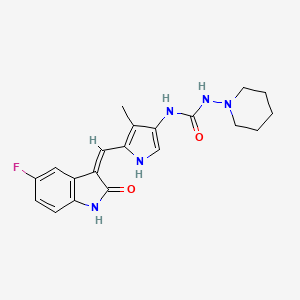
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
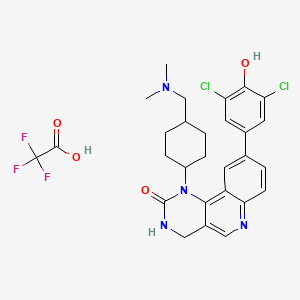
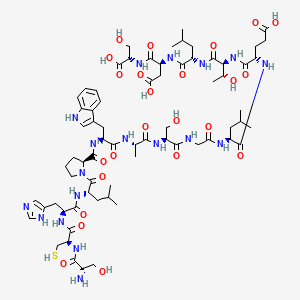
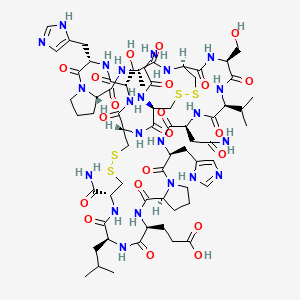
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
